MGCD-265 is an orally bioavailable, multi-targeted tyrosine kinase inhibitor, inhibiting MET, VGFR1-3, Tie, and Ron. Formulations containing MGCD-265, alone or in combination with other chemotherapeutic compounds, are being tested in animal models and clinical cancer trials, particularly for non-small cell lung cancer. MGCD265-analog, CAS#875337-44-3, is structurally related to MGCD-265 (Glesatinib). MGCD-265-analog is an orally bioavailable multitargeted tyrosine kinase inhibitor with potential antineoplastic activity. MGCD-265-analog was introduced to the research community due to the wrong structure published in some database and publications. MGCD-265-analog has been sold as MGCD-265 by many reagent vendors since 2012. As of 4/28/2016, many drug-related database and suppliers still listed a wrong structure for MGCD-265. MGCD-265 (Glesatinib) has CAS#936694-12-1.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Src Kinase Inhibitor M475271 is an inhibitor of Src tyrosine kinase, with potential antineoplastic activity. Upon administration, Src kinase inhibitor M-475271 targets and binds to Src kinase. This inhibits Src-mediated signaling and the proliferation of tumor cells overexpressing Src. Src tyrosine kinase, a non-receptor tyrosine kinase upregulated in many tumor cell types, plays an important role in tumor cell proliferation, motility, invasiveness and survival.
Bafetinib is a small molecule tyrosine kinase inhibitor that has shown promising results in preclinical studies for the treatment of various cancers. It is a dual inhibitor of ABL and SRC kinases, which are involved in the regulation of cell growth, differentiation, and survival. Bafetinib has also been studied for its potential therapeutic effects in other diseases, such as Alzheimer's disease and multiple sclerosis.
Axitinib is a tyrosine kinase inhibitor that is used in the treatment of advanced renal cell carcinoma. It was approved by the US Food and Drug Administration in 2012 and is marketed under the brand name Inlyta. Axitinib works by inhibiting the activity of vascular endothelial growth factor receptors (VEGFRs), which are involved in the growth and spread of cancer cells.
Carboplatin is a chemotherapy drug used to treat various types of cancer, including ovarian, lung, and bladder cancer. It is a platinum-containing compound that works by interfering with DNA replication, ultimately leading to cell death. Carboplatin is a second-generation platinum-based drug that was developed to overcome the limitations of its predecessor, cisplatin. This paper aims to provide a comprehensive review of carboplatin, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Cct196969 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This paper aims to provide an overview of the methods of synthesis or extraction, chemical structure, biological activity, biological effects, applications, future perspectives, and challenges associated with Cct196969.
CCT241161 is a novel orally available, pan-RAF inhibitor with anti-SRC activity. CCT241161 blocked growth of BRAF-mutant and NRAS-mutant melanoma cells, inhibiting MEK–ERK, in vitro and in vivo. CCT241161 also prevented growth of xenografts derived from patient tumours with acquired or intrinsic resistance to BRAF and MEK inhibitors. BRAF and MEK inhibitors are effective in BRAF mutant melanoma, but most patients eventually relapse with acquired resistance, and others present intrinsic resistance to these drugs.
Bendamustine hydrochloride is a chemotherapy drug used to treat various types of cancer, including non-Hodgkin's lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It is a bifunctional alkylating agent that works by damaging the DNA of cancer cells, leading to their death. Bendamustine hydrochloride was first approved by the US Food and Drug Administration (FDA) in 2008 and has since become an important treatment option for cancer patients.
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.